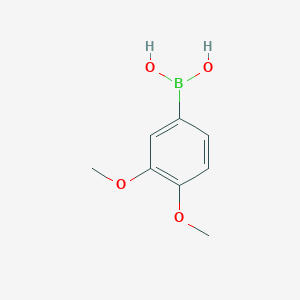

3,4-Dimethoxyphenylboronic acid

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Propiedades

IUPAC Name |

(3,4-dimethoxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BO4/c1-12-7-4-3-6(9(10)11)5-8(7)13-2/h3-5,10-11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCVDPBFUMYUKPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)OC)OC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00370452 | |

| Record name | 3,4-Dimethoxyphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00370452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122775-35-3 | |

| Record name | 3,4-Dimethoxyphenylboronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=122775-35-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Dimethoxyphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00370452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-Dimethoxyphenylboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3,4-Dimethoxyphenylboronic Acid: Properties, Reactivity, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, reactivity, and applications of 3,4-Dimethoxyphenylboronic acid, a versatile building block in modern organic synthesis. The information is curated for researchers, scientists, and professionals in the field of drug development and materials science.

Core Chemical and Physical Properties

This compound is a white to off-white solid organic compound.[1] Its core structure consists of a phenyl ring substituted with a boronic acid group and two methoxy (B1213986) groups at the 3 and 4 positions. These electron-donating methoxy groups significantly influence its reactivity, particularly in cross-coupling reactions.

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| CAS Number | 122775-35-3 | [2][3] |

| Molecular Formula | C8H11BO4 | [1][3] |

| Molecular Weight | 181.98 g/mol | [1][2][3] |

| Melting Point | 245-250 °C (lit.) | [1][2][4] |

| Boiling Point | 336.7 ± 52.0 °C (Predicted) | [4] |

| Density | 1.19 ± 0.1 g/cm³ (Predicted) | |

| Water Solubility | 25 g/L | [4] |

| Appearance | Off-white powder/solid | [1] |

| IUPAC Name | (3,4-dimethoxyphenyl)boronic acid | [3] |

| InChI Key | RCVDPBFUMYUKPB-UHFFFAOYSA-N | [2] |

| SMILES | COC1=C(OC)C=C(C=C1)B(O)O | [2] |

Reactivity and Stability

General Reactivity

Arylboronic acids are notable for their role in the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds. The reactivity of this compound in these reactions is enhanced by the presence of the two electron-donating methoxy groups on the phenyl ring. These groups increase the nucleophilicity of the aryl group, which can facilitate the crucial transmetalation step in the palladium-catalyzed cycle.

The boronic acid functional group also allows for the formation of stable complexes with diols. This property is not only relevant for its use in synthesis but also for applications in bioconjugation and the development of sensors.

Stability and Storage

For optimal stability, this compound should be stored in a cool, dry, and well-ventilated area.[5] It is recommended to keep the container tightly sealed to prevent degradation from moisture and air.[5] Some sources suggest refrigeration to maintain product quality.[5] The compound is incompatible with strong oxidizing agents and acids.[5]

Key Applications and Experimental Protocols

The primary application of this compound is as a reactant in Suzuki-Miyaura cross-coupling reactions to synthesize a variety of compounds, including biaryls, which are common motifs in pharmaceuticals and functional materials.

Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (like this compound) and an organic halide or triflate.[6] This reaction is favored in academic and industrial settings due to its mild reaction conditions, tolerance of a wide range of functional groups, and the generally low toxicity of the boron-containing reagents.[6]

The reaction proceeds through a catalytic cycle involving a palladium catalyst. The key steps are oxidative addition of the organic halide to the Pd(0) complex, followed by transmetalation with the boronate (formed from the boronic acid and a base), and finally, reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The following is a general procedure for a Suzuki-Miyaura cross-coupling reaction using this compound. This protocol is representative and may require optimization for specific substrates.

Materials:

-

Aryl halide (1.0 mmol, 1.0 equiv)

-

This compound (1.2 mmol, 1.2 equiv)

-

Palladium catalyst (e.g., Pd(PPh3)4, 0.03 mmol, 3 mol%)

-

Base (e.g., K2CO3, 2.0 mmol, 2.0 equiv)

-

Solvent (e.g., a mixture of Toluene and Water, or Dioxane and Water)

-

Reaction vessel (e.g., round-bottom flask or microwave vial)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To the reaction vessel, add the aryl halide, this compound, and the base.

-

Add the solvent system to the vessel.

-

Degas the mixture by bubbling an inert gas (N2 or Ar) through the solution for 15-20 minutes.

-

Under the inert atmosphere, add the palladium catalyst to the reaction mixture.

-

Heat the reaction to the desired temperature (typically 80-100 °C) and stir for the required time (2-24 hours).

-

Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Perform an aqueous workup: dilute the mixture with an organic solvent (e.g., ethyl acetate), wash with water and brine, and dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product using column chromatography on silica (B1680970) gel to obtain the desired biaryl compound.

Caption: A general experimental workflow for a Suzuki-Miyaura coupling reaction.

Applications in Synthesis

This compound has been utilized as a key starting material in the synthesis of various complex molecules. Notable examples include:

-

Buflavine: A natural alkaloid with potential biological activities.[2]

-

Lipidated Malarial Glycosylphosphatidylinositols (GPI): Used in the preparation of these complex biomolecules.[2]

-

3,3″,4,4″-tetramethoxy-1,1′:4′,1″-terphenyl: Synthesized by reacting with 1,4-dibromobenzene.[2]

-

Organic Light-Emitting Diodes (OLEDs): Used as a building block for materials in this field.[4]

Safety and Handling

This compound is classified as an irritant. It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[7]

Precautionary Measures:

-

Handling: Use in a well-ventilated area or with local exhaust ventilation.[5][8] Avoid breathing dust.[5] Avoid contact with skin, eyes, and clothing.[5][8]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[2][5][8] A dust mask (e.g., type N95) is recommended when handling the solid.[2]

-

First Aid:

-

In case of skin contact: Wash off immediately with plenty of soap and water.[5][8]

-

In case of eye contact: Rinse cautiously with water for several minutes.[5][8]

-

If inhaled: Remove the person to fresh air and keep comfortable for breathing.[5]

-

If swallowed: Rinse mouth with water.[9]

-

In all cases of exposure, seek medical attention if symptoms persist.[5]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[5] Avoid release into the environment.[5]

This technical guide provides a solid foundation for understanding the chemical properties and applications of this compound. For specific applications, further consultation of the primary literature is recommended.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 3,4-二甲氧基苯硼酸 ≥95.0% | Sigma-Aldrich [sigmaaldrich.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. (3,4-Dimethoxyphenyl)boronic acid | CAS#:122775-35-3 | Chemsrc [chemsrc.com]

- 5. fishersci.com [fishersci.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. This compound | C8H11BO4 | CID 2734702 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 9. dept.harpercollege.edu [dept.harpercollege.edu]

An In-depth Technical Guide to 3,4-Dimethoxyphenylboronic Acid (CAS: 122775-35-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3,4-dimethoxyphenylboronic acid (CAS: 122775-35-3), a versatile organoboron compound widely utilized in organic synthesis. The document details its physicochemical properties, spectroscopic data, and key applications, with a particular focus on its role in palladium-catalyzed cross-coupling reactions. Detailed experimental protocols for its synthesis and its application in the synthesis of biologically active molecules are provided. Furthermore, this guide explores the compound's relevance in medicinal chemistry by examining the signaling pathways of molecules synthesized using this boronic acid, such as the potent anti-cancer agent Combretastatin A-4.

Introduction

This compound is an aromatic boronic acid that serves as a crucial building block in modern organic chemistry. Its utility primarily stems from its participation in the Suzuki-Miyaura cross-coupling reaction, a powerful method for the formation of carbon-carbon bonds.[1][2][3] The presence of two methoxy (B1213986) groups on the phenyl ring enhances its reactivity and solubility, making it a valuable reagent in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and advanced materials.[2][3] This guide aims to provide researchers and drug development professionals with in-depth technical information to effectively utilize this compound in their work.

Physicochemical and Spectroscopic Data

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for its proper handling, storage, and application in chemical reactions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 122775-35-3 | [3][4] |

| Molecular Formula | C₈H₁₁BO₄ | [3][4] |

| Molecular Weight | 181.98 g/mol | [3][4] |

| Appearance | White to off-white powder or crystalline solid | [3] |

| Melting Point | 245-250 °C (lit.) | [4][5] |

| Solubility | Soluble in water (25 g/L) and organic solvents like alcohols, ethers, and esters. | [5] |

| Purity | ≥95.0% to ≥98% (HPLC) | [3][6] |

Spectroscopic data is critical for the identification and characterization of this compound. A summary of its key spectral features is provided in Table 2.

Table 2: Spectroscopic Data for this compound

| Spectroscopy | Key Features |

| ¹H NMR | Data available from various sources, typically showing aromatic and methoxy proton signals. |

| ¹³C NMR | Data available, showing signals for aromatic and methoxy carbons. |

| FT-IR | Characteristic peaks for O-H, C-H (aromatic and aliphatic), C=C (aromatic), and B-O bonds. |

| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight. |

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the lithiation of 4-bromoveratrole (B120743) followed by reaction with a borate (B1201080) ester. A detailed experimental protocol is provided below.

Experimental Protocol: Synthesis from 4-Bromoveratrole

This procedure outlines the synthesis via a lithium-halogen exchange followed by borylation.

Reagents and Materials:

-

4-Bromoveratrole (1.0 equiv)

-

n-Butyllithium (n-BuLi) in hexane (B92381) (1.1 equiv)

-

Trimethyl borate (1.2 equiv)

-

Anhydrous Tetrahydrofuran (THF)

-

Hydrochloric acid (1 M)

-

Ethyl acetate

-

Hexane

-

Anhydrous magnesium sulfate

-

Nitrogen or Argon gas supply

Procedure:

-

To a flame-dried, three-necked round-bottom flask under an inert atmosphere (nitrogen or argon), add 4-bromoveratrole and anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium solution dropwise via syringe, maintaining the temperature at -78 °C.

-

Stir the reaction mixture at -78 °C for 1 hour.

-

Add trimethyl borate dropwise to the reaction mixture at -78 °C.

-

Allow the reaction to slowly warm to room temperature and stir for 20 hours.

-

Quench the reaction by adding 1 M hydrochloric acid.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the organic layer under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by column chromatography to yield this compound as a white solid.

Caption: Workflow for the synthesis of this compound.

Applications in Organic Synthesis: The Suzuki-Miyaura Cross-Coupling Reaction

The primary application of this compound is as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a robust method for forming C-C bonds between sp²-hybridized carbon atoms.

General Reaction Scheme

Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

The following is a general protocol for the Suzuki-Miyaura coupling of an aryl halide with this compound.

Reagents and Materials:

-

Aryl halide (e.g., 4-iodoanisole) (1.0 equiv)

-

This compound (1.2-1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (0.02-0.05 equiv)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 equiv)

-

Degassed solvent (e.g., Toluene, Dioxane, DMF)

-

Degassed water or co-solvent (if using a biphasic system)

-

Nitrogen or Argon gas supply

Procedure:

-

In a Schlenk flask, combine the aryl halide, this compound, and the base.

-

Add the palladium catalyst to the flask.

-

Evacuate and backfill the flask with an inert gas (repeat 3 times).

-

Add the degassed solvent(s) via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Table 3: Example Suzuki-Miyaura Coupling Reactions with this compound

| Aryl Halide | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 4-Iodoanisole | Pd/C | K₂CO₃ | DMF | Reflux | Variable | 41-92 |

| 5,7-dichloropyrido[4,3-d]pyrimidine | Palladium catalyst | N/A | N/A | N/A | N/A | N/A |

| 1,4-dibromobenzene | Pd catalyst | N/A | N/A | N/A | N/A | N/A |

Application in Medicinal Chemistry: Synthesis of Combretastatin A-4

This compound is a precursor for the synthesis of various biologically active molecules. A prominent example is its use in synthetic routes towards Combretastatin A-4, a potent natural product that exhibits significant anti-cancer and anti-angiogenic properties.[7] While the Wittig reaction is a common method for synthesizing the stilbene (B7821643) core of Combretastatin A-4, Suzuki coupling offers an alternative and efficient strategy.[8][9]

Retrosynthetic Analysis via Suzuki Coupling

A plausible retrosynthetic disconnection for Combretastatin A-4 using a Suzuki coupling involves the reaction between a vinyl halide and an arylboronic acid.

Caption: Retrosynthetic analysis of Combretastatin A-4 via Suzuki coupling.

Biological Significance: Signaling Pathways

Molecules synthesized using this compound, such as Combretastatin A-4, can have profound biological effects. Combretastatin A-4 is a potent inhibitor of tubulin polymerization, which disrupts the formation of microtubules, leading to cell cycle arrest and apoptosis in cancer cells.[10][11] It also acts as a vascular disrupting agent by targeting tumor neovasculature. This effect is mediated through the disruption of key signaling pathways involved in angiogenesis, such as the VEGF/VEGFR-2 and PI3K/Akt pathways.

Tubulin Polymerization Inhibition

Combretastatin A-4 binds to the colchicine-binding site on β-tubulin, preventing the polymerization of tubulin dimers into microtubules. This disruption of microtubule dynamics leads to mitotic arrest and subsequent apoptosis.

Caption: Mechanism of tubulin polymerization inhibition by Combretastatin A-4.

Disruption of Angiogenesis Signaling Pathways

Combretastatin A-4 also exerts its anti-cancer effects by disrupting the blood supply to tumors. This involves the inhibition of signaling pathways crucial for angiogenesis.

The Vascular Endothelial Growth Factor (VEGF) and its receptor (VEGFR-2) play a central role in stimulating the formation of new blood vessels. Combretastatin A-4 can interfere with this pathway, leading to a reduction in tumor angiogenesis.

Caption: Simplified VEGF/VEGFR-2 signaling pathway and its inhibition.

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical downstream effector of VEGFR-2 and other growth factor receptors, promoting cell survival and proliferation. By inhibiting upstream signals, Combretastatin A-4 effectively dampens this pro-survival pathway in endothelial cells.

Caption: Overview of the PI3K/Akt signaling pathway in angiogenesis.

Safety and Handling

This compound is an irritant and should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It should be used in a well-ventilated area or a fume hood. Avoid inhalation of dust and contact with skin and eyes.[5] In case of contact, rinse immediately with plenty of water and seek medical advice. Store in a cool, dry place away from oxidizing agents.

Conclusion

This compound is a valuable and versatile reagent in organic synthesis, particularly for the construction of biaryl linkages via the Suzuki-Miyaura cross-coupling reaction. Its utility extends to the synthesis of complex, biologically active molecules, demonstrating its importance in drug discovery and development. This technical guide has provided a comprehensive overview of its properties, synthesis, and applications, along with detailed experimental protocols and an exploration of the biological significance of molecules derived from it. Researchers and scientists can leverage this information to advance their synthetic and medicinal chemistry programs.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. chemimpex.com [chemimpex.com]

- 4. 3,4-ジメトキシフェニルボロン酸 ≥95.0% | Sigma-Aldrich [sigmaaldrich.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 9. researchgate.net [researchgate.net]

- 10. Novel Combretastatin A-4 Analogs—Design, Synthesis, and Antiproliferative and Anti-Tubulin Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Recent Advances in Combretastatin A-4 Inspired Inhibitors of Tubulin Polymerization: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties of 3,4-Dimethoxyphenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 3,4-Dimethoxyphenylboronic acid (CAS Number: 122775-35-3). This versatile boronic acid derivative is a crucial building block in organic synthesis, particularly in the realm of pharmaceutical development and materials science.[1][2][3] Its utility in forming carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions makes it an indispensable reagent for creating complex organic molecules.[1][2]

Core Physical and Chemical Properties

The following table summarizes the key quantitative data for this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₁BO₄ | [1][4][5] |

| Molecular Weight | 181.98 g/mol | [1][4][5][6] |

| Melting Point | 245-250 °C (lit.) | [1][3][4][5][7] |

| Boiling Point | 336.7 ± 52.0 °C (Predicted) | [3][4][5][7] |

| Density | 1.19 ± 0.1 g/cm³ (Predicted) | [3][4][5][7] |

| Water Solubility | 25 g/L | [3][4][7] |

| pKa | 8.48 ± 0.10 (Predicted) | [7] |

| Appearance | Off-white powder or granules | [1][7] |

| InChI Key | RCVDPBFUMYUKPB-UHFFFAOYSA-N | [5] |

| Canonical SMILES | COC1=C(OC)C=C(C=C1)B(O)O | [5] |

Experimental Protocols for Physical Property Determination

While specific, detailed experimental protocols for determining the physical properties of this compound are not extensively published, standard laboratory procedures are employed. Below are generalized methodologies for the key experiments.

Melting Point Determination

The melting point is typically determined using a digital melting point apparatus.

-

Apparatus: Capillary tube, melting point apparatus (e.g., Stuart SMP10 or similar).

-

Methodology:

-

A small, dry sample of this compound is finely crushed and packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

The temperature range is recorded from the point at which the first drop of liquid appears to when the entire sample has melted.

-

References

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. (3,4-Dimethoxyphenyl)boronic acid | CAS#:122775-35-3 | Chemsrc [chemsrc.com]

- 4. 3,4-DIMETHOXYPHENYLBORONIC AICD [chembk.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. This compound | C8H11BO4 | CID 2734702 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound CAS#: 122775-35-3 [amp.chemicalbook.com]

3,4-Dimethoxyphenylboronic Acid: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 3,4-Dimethoxyphenylboronic acid, a versatile reagent in organic synthesis and drug discovery. The information presented herein is intended to support researchers and professionals in the effective handling, storage, and application of this compound.

Physicochemical Properties

This compound is a white to off-white crystalline solid. A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₁₁BO₄ | [1][2] |

| Molecular Weight | 181.98 g/mol | [1][2] |

| Melting Point | 245-250 °C | [1][3][4] |

| Appearance | White to off-white crystalline powder | [1][5] |

| CAS Number | 122775-35-3 | [1][5] |

Solubility Profile

The solubility of this compound is a critical parameter for its use in various reaction conditions and formulations.

Aqueous Solubility

Organic Solvent Solubility

Qualitative information suggests that this compound is soluble in a range of organic solvents, including alcohols, ethers, and esters.[4] This general solubility is attributed to the presence of the methoxy (B1213986) groups which increase its affinity for organic media.[1] Unfortunately, quantitative solubility data in common organic solvents such as methanol, ethanol, acetone, tetrahydrofuran (B95107) (THF), dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO) at various temperatures is not extensively reported in peer-reviewed literature.

Table 2: Summary of Known Solubility Data for this compound

| Solvent | Solubility | Temperature | pH | Reference(s) |

| Water | 25 g/L | Not Specified | Not Specified | [5][6] |

| Alcohols | Soluble (Qualitative) | Not Specified | Not Applicable | [4] |

| Ethers | Soluble (Qualitative) | Not Specified | Not Applicable | [4] |

| Esters | Soluble (Qualitative) | Not Specified | Not Applicable | [4] |

Researchers requiring precise solubility data for specific applications are advised to determine it experimentally using the protocol outlined in Section 4.1.

Stability Profile

The stability of this compound is a key consideration for its storage and handling to ensure its integrity and reactivity. Boronic acids, as a class of compounds, are susceptible to several degradation pathways.

Thermal Stability

The high melting point of 245-250 °C suggests good thermal stability in the solid state.[1][3][4] However, prolonged exposure to high temperatures, especially in the presence of moisture, can lead to dehydration and the formation of the corresponding cyclic anhydride, a boroxine.

Photostability

Arylboronic acids can be susceptible to photodegradation.[7][8][9][10][11] Exposure to light, particularly UV radiation, can promote oxidation and other degradation pathways. It is therefore recommended to store this compound in light-resistant containers.

Stability in Solution

The stability of this compound in solution is dependent on the solvent, pH, and the presence of oxygen and other reactive species. In protic solvents, there is a potential for protodeboronation, where the boronic acid moiety is replaced by a hydrogen atom. Oxidative degradation can also occur, leading to the formation of the corresponding phenol.

Recommended Storage Conditions: To ensure the long-term stability of this compound, it is recommended to store the compound in a cool (2-8 °C or room temperature, as specified by the supplier), dry, and dark place under an inert atmosphere (e.g., nitrogen or argon) to minimize degradation from moisture, light, and oxygen.[12]

Below is a diagram illustrating the key factors influencing the stability of this compound.

Caption: Factors influencing the stability of this compound.

Experimental Protocols

The following sections provide generalized experimental protocols for determining the solubility and stability of this compound. These protocols are based on standard methodologies and should be adapted and validated for specific laboratory conditions and analytical instrumentation.

Protocol for Solubility Determination (Dynamic Method)

This method involves determining the temperature at which a solid solute dissolves in a solvent to form a homogenous solution upon controlled heating.

Materials and Equipment:

-

This compound

-

High-purity organic solvent of interest

-

Jacketed glass vessel

-

Magnetic stirrer and stir bar

-

Calibrated temperature probe

-

Light transmission detector (turbidimeter or spectrophotometer)

-

Controlled temperature circulator

Procedure:

-

Accurately weigh a known amount of this compound and the selected solvent into the jacketed glass vessel to create a slurry of known composition.

-

Place the vessel in the controlled temperature circulator and begin stirring to ensure a uniform suspension.

-

Slowly heat the mixture at a constant rate (e.g., 0.1-0.5 °C/min).

-

Continuously monitor the light transmission through the suspension.

-

The temperature at which the last solid particles dissolve, and the light transmission reaches a maximum and plateaus, is recorded as the solubility temperature for that specific concentration.

-

Repeat this procedure for a range of compositions to construct a solubility curve (solubility vs. temperature).

The following diagram illustrates the workflow for the dynamic solubility determination method.

Caption: Workflow for the dynamic determination of solubility.

Protocol for Stability Assessment (ICH Guideline Approach)

A forced degradation study according to the International Council for Harmonisation (ICH) guidelines can be employed to assess the stability of this compound.

Materials and Equipment:

-

This compound

-

Forced degradation reagents (e.g., HCl, NaOH, H₂O₂, AIBN)

-

Stability chambers with controlled temperature and humidity

-

Photostability chamber

-

High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Validated stability-indicating analytical method

Procedure:

-

Stress Conditions: Subject samples of this compound to various stress conditions, including:

-

Acidic Hydrolysis: Reflux in a suitable concentration of acid (e.g., 0.1 M HCl).

-

Basic Hydrolysis: Reflux in a suitable concentration of base (e.g., 0.1 M NaOH).

-

Oxidation: Treat with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

-

Thermal Stress: Expose the solid compound to elevated temperatures (e.g., 60°C, 80°C).

-

Photostability: Expose the solid compound to light according to ICH Q1B guidelines.

-

-

Time Points: Withdraw samples at appropriate time intervals (e.g., 0, 6, 12, 24, 48 hours for forced degradation; longer intervals for long-term stability).

-

Analysis: Analyze the samples using a validated stability-indicating HPLC method to quantify the remaining parent compound and detect any degradation products.

-

Data Evaluation: Determine the degradation rate and identify the major degradation products.

The logical relationship for a forced degradation study is depicted below.

Caption: Logical flow of a forced degradation study.

Conclusion

This compound is a valuable research chemical with moderate aqueous solubility and good thermal stability in its solid form. While qualitative information on its solubility in organic solvents is available, there is a notable lack of quantitative data in the public domain. Researchers are encouraged to perform experimental determinations to ascertain the solubility in their specific solvent systems. The stability of this compound is influenced by temperature, light, moisture, and pH, with dehydration, photodegradation, and oxidation being potential degradation pathways. Adherence to proper storage and handling protocols is crucial to maintain the quality and reactivity of this compound for its successful application in research and development.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C8H11BO4 | CID 2734702 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (3,4-Dimethoxyphenyl)boronic acid | CAS#:122775-35-3 | Chemsrc [chemsrc.com]

- 4. chembk.com [chembk.com]

- 5. alfa-labotrial.com [alfa-labotrial.com]

- 6. 3,4-Dimethoxybenzeneboronic acid, 98% | Fisher Scientific [fishersci.ca]

- 7. Photocatalytic conversion of arylboronic acids to phenols by a new 2D donor–acceptor covalent organic framework - Materials Advances (RSC Publishing) [pubs.rsc.org]

- 8. Photocatalytic metal-organic frameworks for the aerobic oxidation of arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. This compound | 122775-35-3 | FD29964 [biosynth.com]

The Versatility of 3,4-Dimethoxyphenylboronic Acid in Organic Synthesis: A Technical Guide

An In-depth Examination of Suzuki-Miyaura and Chan-Lam Couplings for Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dimethoxyphenylboronic acid is a versatile and valuable reagent in modern organic synthesis, primarily utilized in palladium-catalyzed Suzuki-Miyaura and copper-catalyzed Chan-Lam cross-coupling reactions. Its electron-rich nature, conferred by the two methoxy (B1213986) groups on the phenyl ring, influences its reactivity and makes it a key building block in the synthesis of a wide array of complex organic molecules, including pharmaceuticals, agrochemicals, and advanced materials.[1][2] This technical guide provides a comprehensive overview of the reactivity of this compound, presenting quantitative data from key reactions, detailed experimental protocols, and visualizations of the underlying reaction mechanisms.

Core Reactivity: Suzuki-Miyaura and Chan-Lam Couplings

The primary applications of this compound lie in its utility as a nucleophilic partner in cross-coupling reactions. The electron-donating methoxy groups enhance the nucleophilicity of the boronic acid, facilitating the crucial transmetalation step in these catalytic cycles.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds, typically between an organoboron compound and an organic halide or triflate, catalyzed by a palladium complex.[3] this compound is an excellent substrate for these reactions, readily coupling with various aryl, heteroaryl, and vinyl halides.

General Reaction Scheme:

Chan-Lam Coupling

The Chan-Lam coupling provides a powerful method for the formation of carbon-heteroatom bonds, enabling the synthesis of aryl amines, ethers, and thioethers. This reaction typically involves the coupling of an arylboronic acid with an amine, alcohol, or thiol in the presence of a copper catalyst.[4] The reaction can often be carried out under mild conditions, open to the air.

General Reaction Scheme:

Quantitative Data on Reactivity

The following tables summarize quantitative data from representative Suzuki-Miyaura and Chan-Lam coupling reactions involving this compound.

Table 1: Suzuki-Miyaura Coupling Reactions of this compound with Aryl Halides

| Entry | Aryl Halide | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | 5,7-dichloropyrido[4,3-d]pyrimidine | Pd(PPh₃)₄ (5) | Na₂CO₃ | Dioxane/H₂O | 100 | 12 | 85 | [1] |

| 2 | 1,4-dibromobenzene | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene (B28343)/EtOH/H₂O | 80 | 16 | 92 | [1] |

| 3 | 4-bromoanisole (B123540) | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | Toluene | 100 | 2 | 95 | [5] |

| 4 | 2-bromopyridine | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | DMF | 90 | 24 | 78 | [6] |

Table 2: Chan-Lam Coupling Reactions of this compound

| Entry | Coupling Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | 2-Nitroimidazole | --INVALID-LINK--₂ (8) | K₂CO₃ | MeOH | RT | 24 | 69 | [2] |

| 2 | Imidazole (B134444) | Cu(OAc)₂ (10) | Pyridine (B92270) | CH₂Cl₂ | RT | 48 | 88 | [7] |

| 3 | Aniline | Cu(OAc)₂ (10) | 2,6-Lutidine | Toluene | 80 | 18 | 75 | |

| 4 | Phenol | Cu(OAc)₂ (20) | Pyridine | CH₂Cl₂ | RT | 72 | 82 | [4] |

Experimental Protocols

Detailed methodologies for key reactions are provided below to facilitate reproducibility.

Protocol 1: Suzuki-Miyaura Coupling of this compound with 4-Bromoanisole

Materials:

-

This compound (1.2 mmol)

-

4-Bromoanisole (1.0 mmol)

-

Palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.02 mmol)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 mmol)

-

Potassium phosphate (B84403) (K₃PO₄, 2.0 mmol)

-

Toluene (5 mL)

Procedure:

-

To a dry Schlenk tube under an inert atmosphere (e.g., argon), add Pd(OAc)₂ (4.5 mg, 0.02 mmol), SPhos (16.4 mg, 0.04 mmol), and K₃PO₄ (424 mg, 2.0 mmol).

-

Add this compound (218 mg, 1.2 mmol) and 4-bromoanisole (187 mg, 1.0 mmol) to the tube.

-

Add anhydrous, degassed toluene (5 mL).

-

Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion (typically 2 hours), cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate) to afford the desired biaryl product.

Protocol 2: Chan-Lam N-Arylation of Imidazole with this compound

Materials:

-

This compound (1.0 mmol)

-

Imidazole (1.2 mmol)

-

Copper(II) acetate (Cu(OAc)₂, 0.1 mmol)

-

Pyridine (2.0 mmol)

-

Dichloromethane (B109758) (CH₂Cl₂, 5 mL)

Procedure:

-

To a round-bottom flask, add Cu(OAc)₂ (18 mg, 0.1 mmol), imidazole (82 mg, 1.2 mmol), and this compound (182 mg, 1.0 mmol).

-

Add dichloromethane (5 mL) and pyridine (158 mg, 2.0 mmol).

-

Stir the reaction mixture at room temperature, open to the air, for 48 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, dilute the reaction mixture with dichloromethane (15 mL) and wash with water (2 x 10 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: dichloromethane/methanol) to yield the N-arylated imidazole.

Reaction Mechanisms and Visualizations

The following diagrams, generated using the DOT language, illustrate the catalytic cycles of the Suzuki-Miyaura and Chan-Lam coupling reactions.

Suzuki-Miyaura Catalytic Cycle

Chan-Lam Catalytic Cycle

Applications in Drug Discovery and Natural Product Synthesis

This compound is a crucial building block in the synthesis of numerous biologically active compounds. The 3,4-dimethoxyphenyl moiety is a common structural motif in many natural products and pharmaceutical agents. A notable example is its use in the synthesis of combretastatin (B1194345) A-4 analogues, which are potent anticancer agents that inhibit tubulin polymerization.[8][9][10][11][12][13][14] The Suzuki-Miyaura coupling allows for the efficient introduction of the 3,4-dimethoxyphenyl group into the stilbene (B7821643) core of these molecules.

Workflow for the Synthesis of a Combretastatin A-4 Analogue

The following diagram illustrates a generalized workflow for the synthesis of a combretastatin A-4 analogue using a Suzuki-Miyaura coupling as a key step.

Conclusion

This compound has established itself as a cornerstone reagent in organic synthesis, particularly for the construction of biaryl and aryl-heteroatom linkages through Suzuki-Miyaura and Chan-Lam couplings. Its electron-rich nature contributes to its high reactivity, enabling the efficient synthesis of complex molecules under relatively mild conditions. The data and protocols presented in this guide highlight its versatility and provide a valuable resource for researchers and professionals in the fields of organic chemistry and drug development. The continued exploration of its reactivity in novel transformations promises to further expand its utility in the creation of innovative chemical entities.

References

- 1. 2024.sci-hub.st [2024.sci-hub.st]

- 2. Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tcichemicals.com [tcichemicals.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 7. New aryl/heteroaryl C-N bond cross-coupling reactions via arylboronic acid/cupric acetate arylation [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

- 9. A 2-step synthesis of Combretastatin A-4 and derivatives as potent tubulin assembly inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. mdpi.com [mdpi.com]

- 12. Synthesis of Combretastatin A-4 Analogs and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

An In-depth Technical Guide to 3,4-Dimethoxyphenylboronic Acid and its Derivatives for Researchers and Drug Development Professionals

Introduction

3,4-Dimethoxyphenylboronic acid is a versatile organic compound that has garnered significant attention in the fields of organic synthesis and medicinal chemistry. Its unique structural features, particularly the presence of two methoxy (B1213986) groups on the phenyl ring, render it an invaluable building block for the creation of complex molecules with diverse biological activities. This technical guide provides a comprehensive overview of this compound, its derivatives, and their applications, with a focus on quantitative data, detailed experimental protocols, and the visualization of key biological pathways.

Core Properties of this compound

| Property | Value | Reference |

| CAS Number | 122775-35-3 | [1][2] |

| Molecular Formula | C₈H₁₁BO₄ | [1] |

| Molecular Weight | 181.98 g/mol | [1] |

| Appearance | White to light beige powder or granules | [3] |

| Melting Point | 245-250 °C (lit.) | [3][4][5][6] |

| Solubility | Soluble in organic solvents. 25 g/L in water. | [1][3] |

Synthesis and Applications

The primary application of this compound lies in its utility as a key reagent in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[1][2][4] This reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and selectivity. The 3,4-dimethoxyphenyl moiety is a common structural motif in a wide array of biologically active compounds, making this boronic acid a critical intermediate in the synthesis of potential therapeutic agents.[1]

Derivatives of this compound have shown promise in various therapeutic areas, particularly in oncology. These compounds have been investigated for their potential as anticancer agents, with some demonstrating significant cytotoxic activity against various cancer cell lines.[2][7]

Derivatives and their Biological Activities

The versatility of this compound has led to the synthesis of a diverse range of derivatives with interesting biological profiles.

1,2,4-Triazole-3-carboxanilides

A series of novel 1-(3,4-dimethoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-3-carboxanilides have been synthesized and evaluated for their in vitro cytotoxic activity against several human cancer cell lines.[2]

| Compound | Cell Line | IC₅₀ (µM) |

| Anilide of m-anisidine (B1676023) (4e) | MCF-7 (Breast adenocarcinoma) | 7.79 |

| Anilide of o-anisidine (B45086) (4f) | MCF-7 (Breast adenocarcinoma) | 10.79 |

| Anilide of 3,5-difluoroaniline (B1215098) (4l) | MCF-7 (Breast adenocarcinoma) | 13.20 |

These compounds were found to induce a significant reduction in cellular microtubules, suggesting that their cytotoxic effects are mediated through the inhibition of tubulin polymerization.[2]

1,3,4-Thiadiazole (B1197879) Derivatives

Derivatives of 1,3,4-thiadiazole incorporating a 3,4-dimethoxyphenyl moiety have also been synthesized and investigated for their anticancer properties. While some of these compounds displayed weak to moderate activity, they represent a scaffold for further optimization. For instance, one of the most active compounds in a synthesized series, SCT-4, reduced the viability of MCF-7 breast cancer cells to 74% ± 3 at a concentration of 100 µM.[4]

Experimental Protocols

General Procedure for Suzuki-Miyaura Cross-Coupling

The following is a generalized protocol for the Suzuki-Miyaura cross-coupling reaction using this compound. It is important to note that reaction conditions may require optimization for specific substrates.

Materials:

-

This compound

-

Aryl halide (e.g., aryl bromide or iodide)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃)

-

Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)

-

Degassed water (if using a biphasic system)

Procedure:

-

To a dry reaction flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 equiv.), this compound (1.1-1.5 equiv.), and the base (2.0-3.0 equiv.).

-

Add the palladium catalyst (0.01-0.05 equiv.).

-

Add the degassed solvent(s).

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (typically 2-24 hours).

-

Monitor the reaction progress by an appropriate analytical technique (e.g., TLC or LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by a suitable method, such as flash column chromatography.[8]

Synthesis of 1-(3,4-Dimethoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-3-carboxanilides

A detailed experimental procedure for the synthesis of these specific derivatives can be found in the supporting information of the relevant research publication.[2] The general synthetic route involves the initial formation of a 1,2,4-triazole (B32235) ring system followed by the coupling of various anilines to the carboxylic acid functionality.

Signaling Pathways and Mechanisms of Action

A significant mechanism of action for several derivatives of this compound is the inhibition of tubulin polymerization.[2] Tubulin is a critical protein that polymerizes to form microtubules, which are essential components of the cytoskeleton and are vital for cell division, intracellular transport, and cell shape maintenance. By disrupting microtubule dynamics, these compounds can induce cell cycle arrest, typically at the G2/M phase, and ultimately lead to apoptosis (programmed cell death).[9]

The diagram above illustrates the mechanism by which certain 3,4-dimethoxyphenyl derivatives exert their anticancer effects. These compounds bind to the colchicine site on β-tubulin, thereby inhibiting the polymerization of tubulin dimers into microtubules. This disruption of microtubule dynamics leads to an arrest of the cell cycle in the G2/M phase, which in turn triggers the apoptotic cascade, resulting in cancer cell death.

Conclusion

This compound is a highly valuable and versatile building block in modern organic and medicinal chemistry. Its utility in the Suzuki-Miyaura cross-coupling reaction provides a straightforward route to a wide array of complex molecules. The derivatives of this compound have demonstrated significant potential as anticancer agents, with a notable mechanism of action being the inhibition of tubulin polymerization. Further exploration of this chemical scaffold holds great promise for the development of novel therapeutics. This guide provides a foundational understanding for researchers and drug development professionals to harness the potential of this compound and its derivatives in their scientific endeavors.

References

- 1. mdpi.com [mdpi.com]

- 2. Synthesis, cytotoxicity, docking study, and tubulin polymerization inhibitory activity of novel 1-(3,4-dimethoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-3-carboxanilides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 5,7,3'-Trihydroxy-3,4'-dimethoxyflavone inhibits the tubulin polymerization and activates the sphingomyelin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Making sure you're not a bot! [mostwiedzy.pl]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. (4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone inhibits tubulin polymerization, induces G2/M arrest, and triggers apoptosis in human leukemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of 3,4-Dimethoxyphenylboronic Acid in Modern Organic Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dimethoxyphenylboronic acid, a versatile and readily available building block, has emerged as a cornerstone reagent in contemporary organic synthesis. Its utility is most prominently showcased in palladium-catalyzed Suzuki-Miyaura and copper-catalyzed Chan-Lam cross-coupling reactions, which facilitate the efficient construction of carbon-carbon and carbon-heteroatom bonds, respectively. These transformations are fundamental to the synthesis of a vast array of complex organic molecules, including pharmaceuticals, natural products, and advanced materials. The 3,4-dimethoxyphenyl moiety is a common structural motif in many biologically active compounds, making this boronic acid derivative particularly valuable in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of the applications of this compound, complete with detailed experimental protocols, quantitative data, and visual representations of key reaction pathways.

Core Applications in Cross-Coupling Reactions

The primary applications of this compound lie in its role as a nucleophilic partner in two major classes of cross-coupling reactions: the Suzuki-Miyaura coupling for the formation of biaryl structures and the Chan-Lam coupling for the synthesis of aryl-heteroatom linkages.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds, typically between an organoboron compound and an organohalide, catalyzed by a palladium complex. This compound serves as an excellent substrate for introducing the 3,4-dimethoxyphenyl group onto various aromatic and heteroaromatic rings.[1][2]

General Reaction Scheme:

Chan-Lam Coupling

The Chan-Lam coupling provides a valuable route to form C-N and C-O bonds by coupling an arylboronic acid with an amine or an alcohol, respectively.[3][4] This copper-catalyzed reaction is often conducted under milder conditions and is complementary to the palladium-catalyzed Buchwald-Hartwig amination.[3][4] this compound is effectively used to synthesize N-aryl and O-aryl compounds containing the 3,4-dimethoxyphenyl scaffold.

General Reaction Scheme:

Quantitative Data Presentation

The efficiency of cross-coupling reactions involving this compound is influenced by various factors, including the choice of catalyst, base, solvent, and the nature of the coupling partner. The following tables summarize representative quantitative data for Suzuki-Miyaura and Chan-Lam couplings.

Table 1: Suzuki-Miyaura Coupling of this compound with Various Aryl Halides

| Entry | Aryl Halide | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | 1-Bromo-4-nitrobenzene | Pd(PPh₃)₄ (3) | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 92 | |

| 2 | 4-Bromoanisole | Pd(dppf)Cl₂ (2) | K₂CO₃ | Dioxane/H₂O | 100 | 18 | 88 | [5] |

| 3 | 2-Bromopyridine | Pd(OAc)₂ (5) / SPhos (10) | K₃PO₄ | Toluene | 110 | 24 | 75 | |

| 4 | 5,7-dichloropyrido[4,3-d]pyrimidine | Pd(PPh₃)₄ (5) | Na₂CO₃ | DME/H₂O | 85 | 16 | 85 | [6] |

| 5 | 1,4-Dibromobenzene | Pd(PPh₃)₄ (4) | K₂CO₃ | Toluene/H₂O | 90 | 24 | 82 | [6] |

Table 2: Chan-Lam Coupling of this compound with N- and O-Nucleophiles

| Entry | Nucleophile | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | Imidazole | Cu(OAc)₂ (10) | Pyridine | CH₂Cl₂ | RT | 48 | 85 | [7] |

| 2 | Pyrazole | Cu(OAc)₂ (10) | Et₃N | CH₂Cl₂ | RT | 72 | 78 | [8] |

| 3 | Aniline | Cu(OAc)₂ (10) | 2,6-Lutidine | Toluene | 80 | 24 | 82 | [1] |

| 4 | Phenol | Cu(OAc)₂ (20) | Pyridine | CH₂Cl₂ | RT | 48 | 75 | [9] |

| 5 | Benzylamine | CuI (10) / L-proline (20) | K₂CO₃ | DMSO | 90 | 12 | 68 | [General protocol] |

Experimental Protocols

Detailed methodologies for key reactions are provided below. These protocols serve as a starting point and may require optimization based on the specific substrates and laboratory conditions.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol describes a typical procedure for the Suzuki-Miyaura coupling of an aryl halide with this compound.

Materials:

-

This compound (1.2 equiv)

-

Aryl halide (1.0 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃, 2.0 equiv)

-

Solvent (e.g., 1,4-dioxane/water, 4:1 mixture)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and condenser, add the aryl halide, this compound, palladium catalyst, and base.

-

Evacuate and backfill the flask with an inert gas three times.

-

Add the degassed solvent mixture via syringe.

-

Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate (B1210297) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol 2: General Procedure for Chan-Lam N-Arylation

This protocol outlines a general method for the copper-catalyzed N-arylation of an amine or heterocycle with this compound.

Materials:

-

This compound (1.5 equiv)

-

Amine or N-heterocycle (1.0 equiv)

-

Copper(II) acetate (Cu(OAc)₂, 10 mol%)

-

Base (e.g., Pyridine or Et₃N, 2.0 equiv)

-

Solvent (e.g., Dichloromethane or Toluene)

-

Molecular sieves (optional, for anhydrous conditions)

Procedure:

-

To a round-bottom flask, add the amine or N-heterocycle, this compound, copper(II) acetate, and molecular sieves (if used).

-

Add the solvent and then the base.

-

Stir the reaction mixture at room temperature or heat as required, open to the air (unless anhydrous conditions are necessary).

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the copper catalyst.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by flash column chromatography.

Application in the Synthesis of Bioactive Molecules: Combretastatin (B1194345) A-4 Analogs

Combretastatin A-4 is a potent natural product that exhibits significant anti-cancer activity by inhibiting tubulin polymerization.[10][11] The synthesis of analogs of combretastatin A-4 is an active area of research aimed at developing more effective and bioavailable anti-cancer agents. This compound is a key building block in the synthesis of many of these analogs, often used to construct one of the two aryl rings present in the combretastatin scaffold.[3][12][13]

A common synthetic strategy involves a Suzuki-Miyaura coupling between a vinyl halide and an arylboronic acid. For example, a vinyl iodide precursor can be coupled with this compound to furnish the desired stilbene (B7821643) core of the combretastatin analog.[3]

Illustrative Synthetic Step:

Reaction Mechanisms

A deeper understanding of the catalytic cycles for the Suzuki-Miyaura and Chan-Lam reactions is crucial for optimizing reaction conditions and troubleshooting synthetic challenges.

Catalytic Cycle of the Suzuki-Miyaura Reaction

The generally accepted mechanism for the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.[14][15][16]

Catalytic Cycle of the Chan-Lam Coupling

The mechanism of the Chan-Lam coupling is more complex and still a subject of some debate, but a plausible catalytic cycle involves the formation of a Cu(III) intermediate.[17][18]

Conclusion

This compound is an indispensable tool in the arsenal (B13267) of the modern organic chemist. Its versatility in Suzuki-Miyaura and Chan-Lam cross-coupling reactions allows for the efficient and modular synthesis of a wide range of valuable compounds, particularly in the fields of medicinal chemistry and drug development. The ability to readily introduce the 3,4-dimethoxyphenyl moiety is crucial for the synthesis and optimization of numerous biologically active molecules, including analogs of the potent anti-cancer agent combretastatin A-4. A thorough understanding of the reaction mechanisms and careful optimization of experimental conditions, as outlined in this guide, are key to successfully leveraging the full potential of this important synthetic building block.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. 3,4-二甲氧基苯硼酸 ≥95.0% | Sigma-Aldrich [sigmaaldrich.com]

- 7. New aryl/heteroaryl C-N bond cross-coupling reactions via arylboronic acid/cupric acetate arylation [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

- 9. Copper-Catalyzed Chan–Lam Cyclopropylation of Phenols and Azaheterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. digitalcommons.odu.edu [digitalcommons.odu.edu]

- 13. Synthesis of Combretastatin A-4 and 3′-Aminocombretastatin A-4 derivatives with Aminoacid Containing Pendants and Study of their Interaction with Tubulin and as Downregulators of the VEGF, hTERT and c-Myc Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. researchgate.net [researchgate.net]

- 16. chemrxiv.org [chemrxiv.org]

- 17. researchgate.net [researchgate.net]

- 18. Chan-Lam Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

The Suzuki-Miyaura Reaction: A Comprehensive Technical Guide to the Core Mechanism

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura reaction, a cornerstone of modern organic synthesis, facilitates the formation of carbon-carbon bonds, most commonly between sp2-hybridized carbon atoms. This palladium-catalyzed cross-coupling reaction utilizes an organoboron species and an organic halide or triflate, and has become an indispensable tool in the synthesis of a vast array of complex molecules, including pharmaceuticals, agrochemicals, and advanced materials.[1][2] Its significance was recognized with the 2010 Nobel Prize in Chemistry, awarded to Akira Suzuki, Richard F. Heck, and Ei-ichi Negishi for their work on palladium-catalyzed cross-couplings in organic synthesis.[3] This guide provides an in-depth exploration of the core mechanistic steps of the Suzuki-Miyaura reaction, supported by quantitative data, detailed experimental protocols, and visual representations of the catalytic cycle.

The Catalytic Cycle: A Three-Act Play

The generally accepted mechanism of the Suzuki-Miyaura reaction is a catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[3][4] The cycle can be broken down into three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[5][6]

Oxidative Addition: The Initiation

The catalytic cycle begins with the oxidative addition of the organic halide (R¹-X) to a coordinatively unsaturated 14-electron Pd(0) complex, typically bearing phosphine (B1218219) ligands (L).[7] This step involves the insertion of the palladium atom into the carbon-halogen bond, leading to the formation of a 16-electron square planar Pd(II) complex.[4][7] In this process, the palladium is oxidized from the 0 to the +2 oxidation state.[6] The oxidative addition is often the rate-determining step of the catalytic cycle.[6][8] The reactivity of the organic halide is dependent on the nature of the halogen, with the general trend being I > Br > OTf > Cl.[9] Electron-withdrawing groups on the organic halide can accelerate the rate of oxidative addition.

Transmetalation: The Key Exchange

The next crucial step is transmetalation, where the organic group (R²) from the organoboron reagent is transferred to the palladium(II) complex, displacing the halide.[5] This step requires the presence of a base, which plays a multifaceted role. The base activates the organoboron compound, typically a boronic acid (R²-B(OH)₂), by forming a more nucleophilic borate (B1201080) species (e.g., [R²-B(OH)₃]⁻).[3][10][11] This borate then reacts with the Pd(II) complex.[11] There are two primary proposed pathways for transmetalation: one involving the reaction of the borate with the R¹-Pd(II)-X complex, and another where the halide on the palladium is first exchanged with a ligand from the base (e.g., hydroxide (B78521) or alkoxide), followed by reaction with the neutral or activated boronic acid.[12][13] The exact mechanism of transmetalation can be complex and is influenced by the specific reaction conditions.[13]

Reductive Elimination: The Productive Finale

The final step of the catalytic cycle is reductive elimination. In this step, the two organic groups (R¹ and R²) on the palladium(II) complex couple to form the desired carbon-carbon bond (R¹-R²).[4][5] This process reduces the palladium center from Pd(II) back to the catalytically active Pd(0) state, which can then re-enter the catalytic cycle.[4] For reductive elimination to occur, the two organic ligands must be in a cis orientation on the square planar palladium complex. If they are trans, a trans-to-cis isomerization must occur first.[8] The newly formed Pd(0) species, stabilized by its ligands, is then ready to initiate another round of catalysis.

Visualizing the Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the key steps and intermediates in the Suzuki-Miyaura reaction.

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Quantitative Data Summary

The efficiency of the Suzuki-Miyaura reaction is highly dependent on the choice of catalyst, ligands, base, and solvent. The following tables summarize the impact of these components on the reaction yield under various conditions.

Table 1: Effect of Different Bases on Reaction Yield

| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Na₂CO₃ | EtOH/water (3:1) | Reflux | 2 | 98 |

| 2 | K₂CO₃ | Dioxane/water | 100 | 24 | 95 |

| 3 | K₃PO₄ | Toluene (B28343) | 80 | 1 | 92 |

| 4 | NaOH | EtOH/water (3:1) | Reflux | 2 | 85 |

| 5 | KOH | EtOH/water (3:1) | Reflux | 2 | 82 |

| 6 | NaOAc | EtOH/water (3:1) | Reflux | 2 | 70 |

| 7 | TEA | EtOH/water (3:1) | Reflux | 2 | 65 |

Data synthesized from a study on the coupling of 4-chlorobenzaldehyde (B46862) with phenylboronic acid.[12]

Table 2: Effect of Different Solvents on Reaction Yield

| Entry | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Dioxane | K₂CO₃ | 85 | 4 | 95 |

| 2 | Toluene | K₂CO₃ | 85 | 4 | 92 |

| 3 | THF | CsF | Room Temp | 12 | 88 |

| 4 | 2-Propanol/water | Na₂CO₃ | 40 | 1 | 89 |

| 5 | Propylene Carbonate | K₂CO₃ | 100 | 18 | 85 |

| 6 | Acetonitrile | K₂CO₃ | 80 | 12 | 75 |

| 7 | DMF | K₂CO₃ | 100 | 12 | 70 |

Yields are representative and can vary based on specific substrates and catalysts.[7][10][14]

Table 3: Effect of Different Phosphine Ligands on Reaction Yield

| Entry | Ligand | Catalyst Precursor | Base | Solvent | Yield (%) |

| 1 | SPhos | Pd(OAc)₂ | K₃PO₄ | Toluene | 98 |

| 2 | P(tBu)₃ | Pd₂(dba)₃ | K₃PO₄ | Dioxane | 95 |

| 3 | PPh₃ | PdCl₂(PPh₃)₂ | Na₂CO₃ | Toluene/Water | 85 |

| 4 | dppf | PdCl₂(dppf) | Na₂CO₃ | Toluene/Dioxane | 90 |

| 5 | RuPhos | Pd(OAc)₂ | K₃PO₄ | Dioxane | ~5 |

| 6 | PCy₃ | Pd(OAc)₂ | K₃PO₄ | Dioxane | ~5 |

Yields are for the coupling of 4-chloroanisole (B146269) with phenylboronic acid and highlight the crucial role of the ligand.[11]

Experimental Protocols

The following are generalized procedures for conducting a Suzuki-Miyaura coupling reaction. Optimization of the reaction conditions is often necessary for specific substrates.

General Procedure 1: Standard Conditions

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 mmol, 1.0 equiv), the organoboron reagent (1.2-1.5 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and the base (e.g., K₂CO₃, 2.0-3.0 equiv).

-

The flask is evacuated and backfilled with an inert gas (e.g., nitrogen or argon) three times.

-

Add the degassed solvent system (e.g., a mixture of toluene and water, or dioxane and water).

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times can range from 1 to 24 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired biaryl product.[8]

General Procedure 2: Microwave-Assisted Synthesis

-

In a microwave reaction vessel, combine the aryl halide (1.0 equiv), the boronic acid (1.5 equiv), the palladium catalyst (e.g., PdCl₂(dppf), 0.1 equiv), and the base (e.g., 2 M K₂CO₃, 10 equiv) in a suitable solvent such as N,N-dimethylacetamide (DMA).

-

Seal the vessel and place it in the microwave reactor.

-

Heat the reaction mixture to 150 °C for 20 minutes with stirring.

-

After cooling, filter the reaction mixture and purify the filtrate by column chromatography to isolate the product.[10]

Note: Microwave conditions can significantly reduce reaction times and are particularly useful for less reactive substrates like aryl chlorides.[10]

Experimental Workflow Diagram

The following diagram outlines a typical experimental workflow for a Suzuki-Miyaura reaction followed by purification.

Caption: A typical experimental workflow for the Suzuki-Miyaura reaction.

Conclusion

The Suzuki-Miyaura reaction remains a powerful and versatile method for the construction of carbon-carbon bonds. A thorough understanding of its core mechanism, including the intricate roles of the catalyst, ligands, base, and solvent, is paramount for its successful application in research and development. The ability to rationally select reaction components based on quantitative data and to execute reliable experimental protocols is key to harnessing the full potential of this Nobel Prize-winning transformation. As research continues to uncover more nuances of the catalytic cycle and to develop more efficient catalytic systems, the utility of the Suzuki-Miyaura reaction in creating novel and complex molecules is set to expand even further.

References

- 1. researchgate.net [researchgate.net]

- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 3. Yoneda Labs [yonedalabs.com]

- 4. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.se]

- 5. benchchem.com [benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. wwjmrd.com [wwjmrd.com]

- 10. organic-synthesis.com [organic-synthesis.com]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Suzuki Coupling of 3,4-Dimethoxyphenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with exceptional efficiency and broad functional group tolerance.[1][2][3][4][5] This palladium-catalyzed reaction between an organoboron compound and an organic halide or triflate is a pivotal tool in the synthesis of biaryl and heteroaryl structures, which are common motifs in pharmaceuticals, agrochemicals, and advanced materials. 3,4-Dimethoxyphenylboronic acid is a valuable building block in this context, allowing for the introduction of the dimethoxyphenyl moiety, a common feature in many biologically active molecules.

This document provides a detailed protocol for the Suzuki coupling of this compound with various aryl halides, a summary of reaction conditions and yields from the literature, and visualizations of the catalytic cycle and experimental workflow.

Catalytic Cycle of the Suzuki-Miyaura Coupling

The generally accepted mechanism for the Suzuki-Miyaura coupling reaction involves a catalytic cycle with a palladium catalyst. The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) complex.

-

Transmetalation: The organoboron reagent, activated by a base, transfers the organic group (Ar') to the palladium center, forming a diorganopalladium(II) complex.

-

Reductive Elimination: The diorganopalladium(II) complex undergoes reductive elimination to yield the coupled product (Ar-Ar') and regenerate the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Experimental Protocols

The following is a general protocol for the Suzuki coupling of this compound with an aryl halide. This protocol may require optimization depending on the specific substrates and desired scale.

General Procedure

Materials:

-

This compound

-

Aryl halide (e.g., aryl bromide or iodide)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or a pre-catalyst)

-

Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)

-

Solvent (e.g., 1,4-dioxane, toluene, DMF, with or without water)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0-1.5 equivalents), the aryl halide (1.0 equivalent), and the base (2.0-3.0 equivalents).

-

Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this process three times to ensure an oxygen-free environment.

-

Solvent and Catalyst Addition: Under the inert atmosphere, add the degassed solvent. Subsequently, add the palladium catalyst (typically 1-5 mol%).

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from a few hours to overnight.

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers and wash with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica (B1680970) gel to yield the desired biaryl product.

Data Presentation: Reaction Conditions and Yields

The following table summarizes various reported conditions for the Suzuki coupling of this compound and structurally similar compounds with different aryl halides. This data can serve as a guide for reaction optimization.

| Aryl Halide | Boronic Acid | Catalyst (mol%) | Base (equivalents) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 4-Bromoanisole | Phenylboronic acid | Pd/MNP (1.0) | NaOH (2.0) | Ethanol/Water (1:1) | 70 | 0.92 | >98 (conversion) |

| 4-Iodoanisole | o-Tolylboronic acid | Pd(OAc)₂ (1.0) | K₂CO₃ (2.0) | DMF | 100 | 12 | 92 |